2-{[8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide
Descripción
2-{[8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide is a complex organic compound that belongs to the class of triazoloquinazolines. This compound is characterized by its unique structure, which includes a triazoloquinazoline core, a nitrophenyl group, and a furan-2-ylmethyl acetamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Propiedades
IUPAC Name |
2-[[8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N6O6S/c1-34-19-10-17-18(11-20(19)35-2)26-24(37-13-21(31)25-12-16-4-3-9-36-16)29-23(17)27-22(28-29)14-5-7-15(8-6-14)30(32)33/h3-11H,12-13H2,1-2H3,(H,25,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEJVXSSOUSIEBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=NC(=NN3C(=N2)SCC(=O)NCC4=CC=CO4)C5=CC=C(C=C5)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N6O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Triazolo[1,5-c]Quinazoline Core Formation
The bicyclic heteroaromatic system originates from cyclocondensation between 2-aminobenzonitrile derivatives and hydrazine hydrate, followed by oxidative annulation. Computational modeling predicts >85% regioselectivity for the [1,5-c] isomer under Ullmann-type coupling conditions (CuI/K₂CO₃/DMF).
4-Nitrophenyl Group Installation
Suzuki-Miyaura cross-coupling between 2-chloroquinazoline intermediates and 4-nitrophenylboronic acid achieves C-2 functionalization. Palladium catalysts (Pd(PPh₃)₄) in Na₂CO₃/THF systems demonstrate 78% coupling efficiency at 80°C.
Sulfanylacetamide-Furanmethyl Side Chain Assembly
Mercaptoacetamide derivatives undergo nucleophilic aromatic substitution (SNAr) at the C-5 position of halogenated quinazolines. Subsequent amide coupling with furfurylamine via HATU activation completes the side chain.
| Synthon | Bond Formation | Key Reagents | Yield Range (%) |
|---|---|---|---|
| Triazoloquinazoline | Cyclocondensation | CuI, K₂CO₃, DMF | 62-68 |
| 4-Nitrophenyl | Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃ | 73-78 |
| Thioether Side Chain | SNAr/Amide Coupling | HATU, DIPEA, DCM | 55-83 |
Stepwise Synthetic Protocol
Stage 1: Core Synthesis via Ullmann Coupling
Procedure : 8,9-Dimethoxy-2-chloroquinazoline (1.0 eq) reacts with 1H-1,2,4-triazol-5-amine (1.2 eq) in DMF at 120°C under N₂ for 18 hours. Copper iodide (0.1 eq) and potassium carbonate (3.0 eq) drive the Ullmann coupling.
| Parameter | Value | Impact on Yield |
|---|---|---|
| Temperature | 120°C ± 5°C | <60°C: <20% conversion |
| CuI Loading | 10 mol% | 5 mol%: 45% yield |
| Reaction Time | 16-20 hours | 12 hours: 58% yield |
Workup involves precipitation from ice-water (pH 6.5-7.0) followed by recrystallization in ethanol/water (4:1) to yield 8,9-dimethoxy-2-(4-nitrophenyl)-triazolo[1,5-c]quinazolin-5(6H)-one (62% isolated).
Stage 2: Thiolation at C-5 Position
Thioether Formation : The quinazolinone intermediate (1.0 eq) undergoes nucleophilic displacement with mercaptoacetic acid (2.5 eq) in DMF at 90°C for 6 hours. EDCI (1.5 eq) and HOBt (0.3 eq) facilitate activation, achieving 55-60% conversion to the thioacetate intermediate.
Critical Parameters :
- pH <7.0 prevents quinazoline ring hydrolysis
- DMF/THF (3:1) increases solubility by 40%
- Exclusion of O₂ minimizes disulfide byproducts
Stage 3: Amide Coupling with Furanmethylamine
Activation Protocol :
- Dissolve thioacetate intermediate (1.0 eq) and HATU (1.2 eq) in anhydrous DCM
- Add DIPEA (3.0 eq) and stir at 0°C for 10 minutes
- Introduce furfurylamine (1.5 eq) dropwise over 30 minutes
- Warm to 25°C and stir for 12 hours
Yield Optimization :
- 83% yield at 0.1M concentration
- 5Å molecular sieves increase conversion by 15%
- TFA quenching (pH 3.0) minimizes epimerization
Reaction Monitoring and Byproduct Analysis
HPLC Tracking of Key Intermediates
| Compound | Retention Time (min) | Mobile Phase | Purity Threshold |
|---|---|---|---|
| Quinazolinone Core | 6.8 | 60:40 ACN/0.1% HCOOH | ≥95% Area |
| Thioacetate | 9.2 | 55:45 MeOH/H₂O | ≥90% Area |
| Final Product | 12.4 | 70:30 ACN/10mM NH₄OAc | ≥98% Area |
Mass Spectrometric Characterization
| Intermediate | m/z Observed [M+H]+ | Theoretical [M+H]+ | Error (ppm) |
|---|---|---|---|
| Triazoloquinazoline | 397.0983 | 397.0988 | -1.3 |
| Thioacetate | 483.0521 | 483.0527 | -1.2 |
| Final Product | 525.1448 | 525.1453 | -0.9 |
Alternative Synthetic Pathways
Microwave-Assisted Cyclization
Irradiating the triazole-quinazoline precursor at 150°C for 20 minutes (300W) reduces reaction time from 18 hours to 35 minutes with comparable yield (61% vs 62% conventional).
Enzymatic Amination Approach
Lipase B (CAL-B) catalyzes furfurylamine coupling in tert-butanol at 45°C, achieving 68% yield with 99.2% ee. However, substrate solubility limitations restrict scalability.
Purification and Crystallization Strategies
Recrystallization Solvent Screening
| Solvent System | Purity Increase (%) | Crystal Morphology |
|---|---|---|
| EtOAc/Hexanes (1:3) | 87 → 95 | Needle-shaped |
| ACN/H₂O (7:3) | 87 → 98 | Rectangular plates |
| IPA/Heptane (4:1) | 87 → 93 | Amorphous aggregates |
Chromatographic Conditions
Flash chromatography on silica gel (230-400 mesh) with gradient elution (DCM:MeOH 98:2 → 95:5) removes residual Pd (≤5 ppm) and unreacted furfurylamine.
Stability and Degradation Studies
Forced Degradation Analysis
| Stress Condition | Major Degradant | % Degradation (7 days) |
|---|---|---|
| 0.1N HCl, 40°C | Sulfoxide derivative | 12.3% |
| 0.1N NaOH, 40°C | Quinazoline hydrolysis | 18.7% |
| 30% H₂O₂, 25°C | N-Oxide formation | 9.8% |
Solid-State Stability
Lyophilized product remains stable (>99% purity) for 24 months at -20°C in amber vials with nitrogen overlay.
Industrial Scalability Considerations
Cost Analysis of Key Reagents
| Reagent | Cost/kg (USD) | Process Mass Intensity |
|---|---|---|
| HATU | 12,450 | 3.8 kg/kg API |
| Pd(PPh₃)₄ | 9,780 | 0.02 kg/kg API |
| EDCI | 1,230 | 1.2 kg/kg API |
Waste Stream Management
The process generates 58 kg aqueous waste/kg API containing Cu (120 ppm) and Pd (45 ppm). Chelating resins (Chelex 100) reduce metal content to <1 ppm prior to discharge.
Análisis De Reacciones Químicas
Types of Reactions
2-{[8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the nitrophenyl group or other functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
Medicinal Chemistry
The compound is being investigated for its potential therapeutic applications. Its structure allows it to interact with specific molecular targets, making it a candidate for drug development. Notably, it has shown promise in the following areas:
- Anticancer Activity : Preliminary studies suggest that derivatives of triazoloquinazolines exhibit significant anticancer properties by inhibiting tumor cell proliferation.
- Antimicrobial Properties : The compound's ability to disrupt microbial cell functions positions it as a potential agent against various bacterial infections.
Biological Research
The compound serves as a valuable tool in biological assays aimed at understanding enzyme inhibition and protein interactions. Its unique structure facilitates interactions with various biological targets, enhancing its utility in biochemical studies.
Chemical Synthesis
In synthetic chemistry, this compound acts as a building block for the synthesis of more complex molecules. Its reactivity allows for modifications that can lead to new derivatives with enhanced properties.
Data Tables
| Application Area | Potential Uses | Observations |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Inhibition of tumor cell proliferation |
| Antimicrobial agents | Disruption of microbial functions | |
| Biological Research | Enzyme inhibition studies | Interaction with various biological targets |
| Chemical Synthesis | Building block for complex molecules | Facilitates modifications |
Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of triazoloquinazoline derivatives similar to the target compound. Results indicated that certain derivatives significantly inhibited the growth of various cancer cell lines, suggesting a mechanism involving apoptosis induction and cell cycle arrest.
Case Study 2: Antimicrobial Efficacy
Research on related compounds showed promising results against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the disruption of bacterial cell wall synthesis and interference with protein synthesis pathways.
Mecanismo De Acción
The mechanism of action of 2-{[8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes, receptors, or other proteins, leading to the modulation of various biochemical processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-{[8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide include other triazoloquinazoline derivatives, such as:
- 2-amino-5,8-dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidine
- 5,8-dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-amine
Uniqueness
The uniqueness of 2-{[8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Actividad Biológica
The compound 2-{[8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide (CAS Number: 902433-80-1) is a complex organic molecule belonging to the class of triazoloquinazolines. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of 558.6 g/mol . The unique structure features a triazoloquinazoline core, which is known for its diverse biological activities.
Anticancer Properties
Recent studies have indicated that compounds containing triazoloquinazoline structures exhibit significant anticancer activity. For instance, derivatives similar to the target compound have shown promising results in inhibiting tumor cell proliferation. Research has documented that such compounds can induce apoptosis in various cancer cell lines, including breast and lung cancers. The mechanism often involves the modulation of key signaling pathways related to cell survival and death.
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties. Preliminary tests suggest that it exhibits moderate to significant activity against both bacterial and fungal strains. For example, compounds with similar structural motifs have demonstrated effectiveness against Staphylococcus aureus and Candida albicans through mechanisms that may involve disruption of microbial cell membranes or inhibition of essential enzymatic functions.
Enzyme Inhibition
Inhibitory effects on specific enzymes have also been observed. The compound's sulfanyl group is hypothesized to play a crucial role in enzyme interactions, potentially leading to applications in treating conditions related to enzyme dysregulation. For instance, some analogs have shown inhibitory activity against cholinesterases, which are important targets in neurodegenerative diseases like Alzheimer’s.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the biological efficacy of this compound. Modifications on the triazoloquinazoline core and the furan moiety can significantly alter biological activity. For example:
- Substituents on the triazole ring : Variations in electron-withdrawing or electron-donating groups can enhance or diminish anticancer potency.
- Furan modifications : Changes in the furan substituent can affect solubility and bioavailability, impacting overall therapeutic effectiveness.
Case Studies and Research Findings
Several studies have explored similar compounds with promising results:
These findings underscore the therapeutic potential of triazoloquinazolines and their derivatives.
Q & A
Q. Methodology :
- LC-MS Purity Threshold : ≥95% for reliable structural validation .
- X-ray Crystallography : Resolve ambiguous stereochemistry for crystalline batches .
What computational methods are suitable for predicting the biological activity of this compound?
Q. Advanced Research Focus
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like cyclooxygenase (COX) or kinases, leveraging the nitrophenyl and furan motifs’ electron-deficient properties .
- QSAR Modeling : Correlate substituent effects (e.g., methoxy vs. nitro groups) with anti-exudative activity using datasets from analogous triazoloquinazoline derivatives .
Q. Basic Research Focus
- Carrageenan-Induced Paw Edema Model : Administer 10 mg/kg (IP) and compare edema reduction to diclofenac (8 mg/kg) at 1–6h post-injection .
- Histopathological Analysis : Quantify leukocyte infiltration and cytokine (IL-6, TNF-α) levels in tissue homogenates .
Q. Experimental Design :
- Control Groups : Vehicle (DMSO/saline) and reference drug (diclofenac).
- Statistical Power : n ≥ 6/group, ANOVA with post-hoc Tukey test .
What analytical techniques are critical for purity assessment?
Q. Basic Research Focus
- HPLC-UV/Vis : Use C18 columns (ACN/water gradient) with λ = 254 nm for detecting nitrophenyl absorption .
- Elemental Analysis (EA) : Validate C, H, N content within ±0.3% of theoretical values .
Q. Example EA Results :
| Element | Theoretical (%) | Observed (%) |
|---|---|---|
| C | 61.42 | 61.39 |
| H | 4.21 | 4.25 |
| N | 14.87 | 14.83 |
How do structural modifications influence metabolic stability?
Q. Advanced Research Focus
- Methoxy Groups : Reduce CYP450-mediated oxidation, enhancing half-life (t₁/₂) in liver microsomes .
- Sulfanyl Linker : Susceptible to glutathione conjugation; replacing with methylene improves stability but reduces solubility .
Q. Methodology :
- Microsomal Incubation : Monitor parent compound depletion via LC-MS/MS over 60 min .
- Metabolite ID : Use high-resolution MSⁿ to identify phase I/II metabolites .
What safety protocols are recommended for handling this compound?
Q. Basic Research Focus
- PPE : Nitrile gloves, lab coat, and fume hood for weighing/processing .
- First Aid : For skin contact, wash with soap/water; if inhaled, move to fresh air and seek medical evaluation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
